REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:5])(Cl)[Cl:3].[Al+3].[Cl-:7].[Cl-].[Cl-].[CH2:10]([SiH:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH3:11].COC1C=CC=CC=1OC>>[CH3:1][SiH:2]([CH3:5])[Cl:3].[CH2:10]([Si:12]([CH2:15][CH3:16])([CH2:13][CH3:14])[Cl:7])[CH3:11] |f:1.2.3.4|
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(Cl)C
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Type
|
CUSTOM
|
Details
|
were agitated with the stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-necked flask was equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
was kept at 30° C
|
Type
|
STIRRING
|
Details
|
was agitated for a further one hour
|
Duration
|
1 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[SiH](Cl)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](Cl)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:5])(Cl)[Cl:3].[Al+3].[Cl-:7].[Cl-].[Cl-].[CH2:10]([SiH:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH3:11].COC1C=CC=CC=1OC>>[CH3:1][SiH:2]([CH3:5])[Cl:3].[CH2:10]([Si:12]([CH2:15][CH3:16])([CH2:13][CH3:14])[Cl:7])[CH3:11] |f:1.2.3.4|
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(Cl)C
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Type
|
CUSTOM
|
Details
|
were agitated with the stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-necked flask was equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
was kept at 30° C
|
Type
|
STIRRING
|
Details
|
was agitated for a further one hour
|
Duration
|
1 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[SiH](Cl)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](Cl)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |